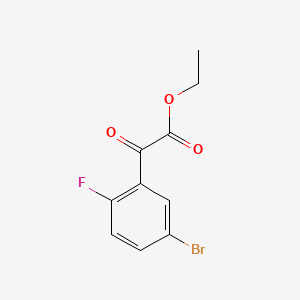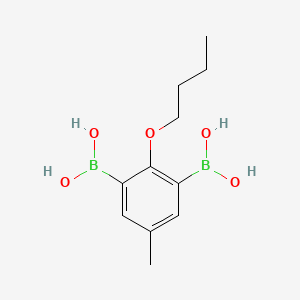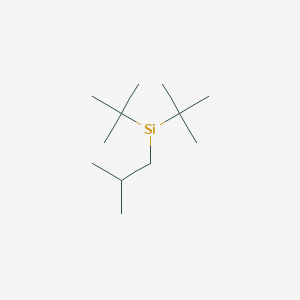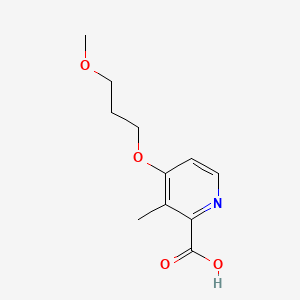
Acide 4-(3-méthoxypropoxy)-3-méthylpicolinique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-(3-Methoxypropoxy)benzoic acid” is similar to the one you’re asking about . It has a CAS Number of 946707-55-7 and a molecular weight of 210.23 .
Molecular Structure Analysis
The molecular structure of a similar compound, “(4-(3-Methoxypropoxy)phenyl)boronic acid”, has a linear formula of C10H15BO4 .
Chemical Reactions Analysis
In the case of Rabeprazole sodium, when it was subjected to acid hydrolytic, oxidative, photolytic, and thermal stress, degradation was observed after acid hydrolysis, oxidation, and aqueous hydrolysis .
Applications De Recherche Scientifique
- Microsphères flottantes: Les chercheurs ont exploré l'utilisation de l'acide 4-(3-méthoxypropoxy)-3-méthylpicolinique dans les systèmes d'administration de médicaments. Par exemple, il a été incorporé dans des microsphères flottantes pour une libération contrôlée du médicament . Ces microsphères peuvent rester flottantes dans l'estomac, permettant une libération prolongée du médicament.
Matériaux en contact avec les aliments (MCA) : :
Systèmes d'administration de médicaments
Mécanisme D'action
Target of Action
The primary target of 4-(3-Methoxypropoxy)-3-methylpicolinic acid, also known as Rabeprazole, is the H+/K+ ATPase enzyme found at the secretory surface of gastric parietal cells . This enzyme system is often referred to as the acid (proton) pump .
Mode of Action
Rabeprazole acts as a selective and irreversible proton pump inhibitor. It suppresses gastric acid secretion by specifically inhibiting the H+/K+ ATPase enzyme system at the secretory surface of the gastric parietal cell . This inhibition blocks the final transport of hydrogen ions (via exchange with potassium ions) into the gastric lumen .
Biochemical Pathways
The inhibition of the H+/K+ ATPase enzyme disrupts the normal biochemical pathways in the stomach. This leads to a reduction in gastric acid secretion, which directly affects conditions where gastric acid exacerbates symptoms, such as duodenal and gastric ulcers . In the setting of gastroesophageal reflux disease (GERD), characterized by prolonged exposure to gastric acid in the esophagus, acid suppression can provide symptomatic relief .
Pharmacokinetics
Rabeprazole has a bioavailability of approximately 52% . It is metabolized in the liver by the CYP2C19 and CYP3A4 enzymes . The metabolites include thioether carboxylic acid metabolite, thioether glucuronide metabolite, and sulfone metabolite . The elimination half-life is approximately 1 hour , and about 90% of the drug is excreted via the kidneys as metabolites .
Result of Action
The result of Rabeprazole’s action is a decrease in stomach acid production. This is beneficial for treating conditions such as peptic ulcer disease, gastroesophageal reflux disease, and excess stomach acid production such as in Zollinger–Ellison syndrome . It may also be used in combination with other medications to treat Helicobacter pylori .
Action Environment
The action of Rabeprazole can be influenced by various environmental factors. For instance, the drug’s stability and efficacy can be affected by the pH of the stomach. The drug is designed to resist degradation in the acidic environment of the stomach . Additionally, factors such as diet, co-administration with other drugs, and individual patient characteristics (such as age, sex, and health status) can also influence the drug’s action, efficacy, and stability .
Propriétés
IUPAC Name |
4-(3-methoxypropoxy)-3-methylpyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4/c1-8-9(16-7-3-6-15-2)4-5-12-10(8)11(13)14/h4-5H,3,6-7H2,1-2H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCPXRWCGOJAPTI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1C(=O)O)OCCCOC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
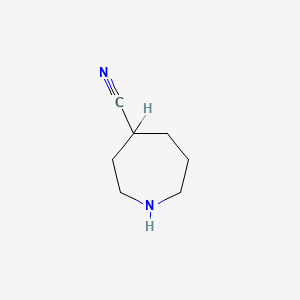
![5-chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B580900.png)
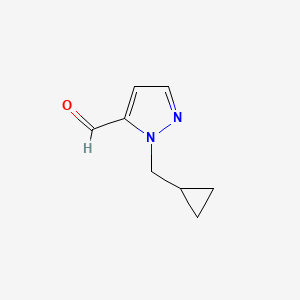
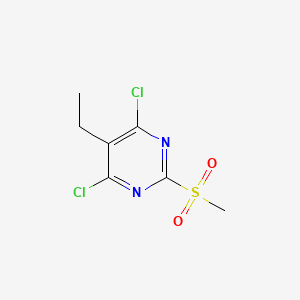
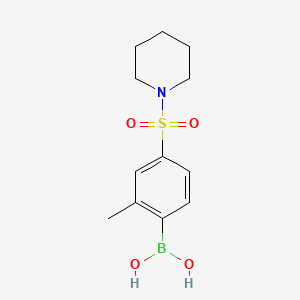

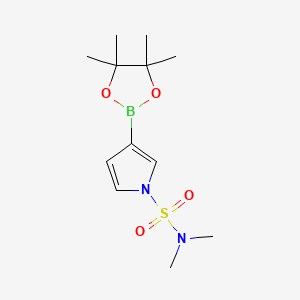

![[2-(5-Methoxy-1H-benzimidazol-2-yl)ethyl]methylamine dihydrochloride](/img/structure/B580912.png)
